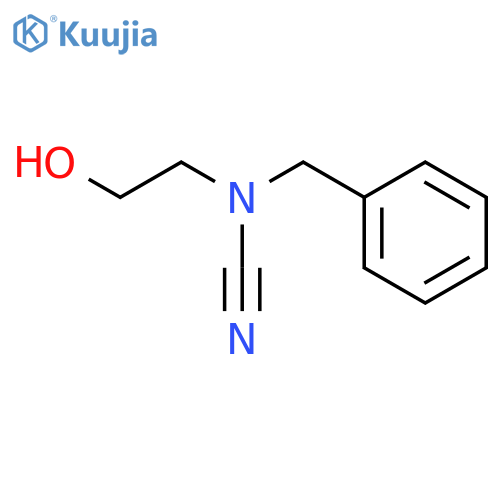

Cas no 1565458-74-3 (2-benzyl(cyano)aminoethan-1-ol)

2-benzyl(cyano)aminoethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-[BENZYL(CYANO)AMINO]ETHAN-1-OL

- 1565458-74-3

- EN300-1268709

- 2-benzyl(cyano)aminoethan-1-ol

-

- インチ: 1S/C10H12N2O/c11-9-12(6-7-13)8-10-4-2-1-3-5-10/h1-5,13H,6-8H2

- InChIKey: WVHDPVKLWVCIQG-UHFFFAOYSA-N

- ほほえんだ: OCCN(C#N)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 176.094963011g/mol

- どういたいしつりょう: 176.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

2-benzyl(cyano)aminoethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1268709-2500mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 2500mg |

$949.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-10000mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 10000mg |

$2085.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-1.0g |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1268709-1000mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 1000mg |

$485.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-500mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 500mg |

$465.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-250mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 250mg |

$447.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-100mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 100mg |

$427.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-50mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 50mg |

$407.0 | 2023-10-02 | ||

| Enamine | EN300-1268709-5000mg |

2-[benzyl(cyano)amino]ethan-1-ol |

1565458-74-3 | 5000mg |

$1406.0 | 2023-10-02 |

2-benzyl(cyano)aminoethan-1-ol 関連文献

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

2-benzyl(cyano)aminoethan-1-olに関する追加情報

2-Benzyl(Cyano)Aminoethan-1-ol: A Comprehensive Overview

The compound 2-benzyl(cyano)aminoethan-1-ol, identified by the CAS number 1565458-74-3, is a versatile organic molecule with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a benzyl group, a cyano group, and a hydroxyl group in a single molecule. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.

Recent studies have highlighted the potential of 2-benzyl(cyano)aminoethan-1-ol in the synthesis of advanced materials, particularly in the development of novel polymers and coatings. Researchers have demonstrated that this compound can serve as an effective monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. For instance, a study published in the Journal of Polymer Science revealed that polymers derived from 2-benzyl(cyano)aminoethan-1-ol exhibit superior adhesion properties, making them ideal for industrial applications such as automotive coatings and electronic encapsulants.

In addition to its role in polymer synthesis, 2-benzyl(cyano)aminoethan-1-ol has also gained attention in the field of drug delivery systems. Its ability to form stable complexes with metal ions has been exploited to create nanoparticles for targeted drug delivery. A research team from the University of California reported that when this compound is used as a ligand in metal nanoparticle synthesis, it significantly enhances the biocompatibility and drug-loading capacity of the nanoparticles. This breakthrough has opened new avenues for cancer therapy, where precise drug delivery is critical.

The synthesis of 2-benzyl(cyano)aminoethan-1-ol involves a multi-step process that typically begins with the cyanation of an appropriate substrate. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, the use of palladium catalysts has been shown to accelerate the reaction rate while minimizing byproduct formation. This not only reduces production costs but also aligns with current trends toward sustainable chemistry practices.

Beyond its chemical applications, 2-benzyl(cyano)aminoethan-1-ol has also found utility in analytical chemistry as a chiral selector in chromatographic separations. Its chiral environment enables the effective separation of enantiomers, which is crucial in pharmaceutical analysis. A study published in Analytical Chemistry demonstrated that this compound can significantly improve the resolution of chiral compounds in high-performance liquid chromatography (HPLC), making it a valuable tool for quality control in drug manufacturing.

The versatility of 2-benzyl(cyano)aminoethan-1-ol extends to its use in biochemistry as well. Its ability to participate in enzymatic reactions has been explored for potential applications in biosensor development. Researchers have successfully utilized this compound as a substrate for enzymes like alcohol dehydrogenase, enabling the creation of highly sensitive biosensors for detecting alcohol levels in biological samples.

In conclusion, 2-benzyl(cyano)aminoethan-1-ol (CAS No. 1565458-74-3) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry, offering solutions to challenges in materials science, drug delivery, analytical chemistry, and biochemistry. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an even more significant role in advancing technological innovations.

1565458-74-3 (2-benzyl(cyano)aminoethan-1-ol) 関連製品

- 954053-43-1(3,4-dimethoxy-N-{2-4-(pyrrolidin-1-yl)phenylethyl}benzene-1-sulfonamide)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)

- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)

- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2031269-51-7(Morpholine, 2-(difluoromethyl)-2-methyl-)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

- 2091782-28-2(1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)